3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
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Description
3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.358. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity of Coumarins
Coumarins, including structures similar to "3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one," are celebrated for their antioxidant properties. The antioxidant activity is attributed to the 2H-chromen-2-one core, which can establish various interactions and allows charge delocalization, contributing to its capacity to act as a free radical scavenger. This action is crucial in preventing oxidative stress, which can lead to cellular damage and has been implicated in the development of various diseases. The antioxidant properties of coumarins have been systematically analyzed, showing that structural modifications can significantly enhance these activities, demonstrating their potential in developing novel antioxidants (Torres et al., 2014).
Synthesis and Applications
The synthesis of complex coumarin derivatives and their applications in scientific research have been extensively reviewed. These derivatives serve as core structures in secondary metabolites with considerable pharmacological importance. The literature describes various synthetic protocols, highlighting the importance of these compounds in medicinal chemistry and their potential in creating new therapeutic agents. The efficient and straightforward procedures for synthesizing these derivatives underline their significance in drug development and other areas of scientific research (Mazimba, 2016).
Redox Signaling and Cellular Protection
Coumarins and their derivatives also play a vital role in mediating redox signaling networks through regulatory cysteine switches. This mechanism involves the modulation of intracellular signal transduction via the selective oxidation of cysteine residues, which can regulate protein function and contribute to the cellular protective mechanisms against oxidative damage. The ability of coumarin derivatives to influence these pathways suggests their potential in developing strategies aimed at protecting cells from oxidative stress and related diseases (Paulsen & Carroll, 2010).
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-18(13)10-15)16-7-6-14(23-2)9-19(16)24-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEKFTKTFOPEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.